molecular formula C15H20N2O6S B2693518 tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate CAS No. 1325549-73-2

tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate

Cat. No.: B2693518
CAS No.: 1325549-73-2
M. Wt: 356.39
InChI Key: XDOPRTGATSAUSH-JLHYYAGUSA-N
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Description

This compound is an α,β-unsaturated ester featuring a tert-butyl ester group, a dimethylamino substituent at the β-position, and a 2-nitrophenyl sulfonyl group at the α-position. The (2E)-configuration indicates the trans arrangement of the substituents around the double bond. Key functional groups include:

  • tert-butyl ester: Enhances steric bulk and lipophilicity.
  • 2-Nitrophenyl sulfonyl group: A strong electron-withdrawing group (EWG) that influences reactivity and stability.

This compound is likely utilized as an intermediate in organic synthesis or medicinal chemistry due to its multifunctional structure.

Properties

IUPAC Name

tert-butyl (E)-3-(dimethylamino)-2-(2-nitrophenyl)sulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-15(2,3)23-14(18)13(10-16(4)5)24(21,22)12-9-7-6-8-11(12)17(19)20/h6-10H,1-5H3/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOPRTGATSAUSH-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=CN(C)C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C(=C\N(C)C)/S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₈N₂O₄S, featuring a tert-butyl group, a dimethylamino group, and a nitrophenyl sulfonyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that sulfonamide derivatives can modulate the activity of carbonic anhydrase and other sulfonamide-sensitive enzymes, which are crucial in various physiological processes.
  • Receptor Binding : Research indicates that the compound may interact with various receptors, including those involved in neurotransmission and metabolic regulation. The dimethylamino group is particularly notable for enhancing lipophilicity, potentially increasing the compound's ability to cross cell membranes and bind to intracellular targets.
  • Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activity, which could be attributed to the electron-withdrawing nitrophenyl group that stabilizes free radicals.

Biological Activity Data

A summary of biological activity data for this compound is presented below:

Biological ActivityTargetIC50/EC50 ValuesReference
Enzyme InhibitionCarbonic Anhydrase0.65 μM
Antioxidant ActivityLipid PeroxidationEC50 = 1.5 μM
Receptor BindingPXR (Pregnane X Receptor)0.21 μM (binding)

Case Studies

  • In Vivo Studies : In a study involving animal models, the administration of this compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was hypothesized to involve modulation of metabolic pathways linked to cell proliferation.
  • Cell Culture Studies : In vitro experiments using NIH-3T3 cells indicated that the compound enhances CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity, suggesting potential therapeutic applications in cystic fibrosis treatment through its role as a potentiator.

Comparison with Similar Compounds

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile (CAS RN: 175201-67-9)

  • Structural Differences: Replaces the tert-butyl ester with a nitrile group. Contains a tert-butyl sulfonyl group instead of 2-nitrophenyl sulfonyl. Ethoxy substituent at the β-position vs. dimethylamino in the target compound.
  • Reactivity :
    • Nitriles are less hydrolytically reactive than esters, making this compound more stable under acidic/basic conditions.
    • The tert-butyl sulfonyl group is less electron-withdrawing than 2-nitrophenyl sulfonyl, reducing electrophilicity at the α-carbon.
  • Applications : Likely used as a Michael acceptor or in cycloaddition reactions.

N-[(2-Nitrophenyl)sulfonyl]glycine Phenyl Ester

  • Structural Differences: Features a sulfonamide linkage (N–SO₂) instead of a sulfonyl group directly attached to the propenoate backbone. Lacks the dimethylamino substituent.
  • Reactivity :
    • Sulfonamides are generally less reactive toward nucleophilic substitution than sulfonyl esters.
    • The absence of an α,β-unsaturated system reduces conjugation effects.
  • Applications: Potential use as a protease inhibitor scaffold due to the sulfonamide moiety.

Perfluorinated Prop-2-enoate Esters (e.g., CAS 72276-05-2)

  • Structural Differences :
    • Incorporates perfluorinated alkyl chains instead of aromatic or aliphatic substituents.
    • Lacks nitrogen-based functional groups.
  • Physicochemical Properties :
    • Extreme lipophilicity and environmental persistence due to fluorinated chains.
    • Lower solubility in polar solvents compared to the target compound.

Key Comparative Data Table

Property Target Compound 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile N-[(2-Nitrophenyl)sulfonyl]glycine Phenyl Ester Perfluorinated Prop-2-enoate
Molecular Weight ~380 g/mol (estimated) ~255 g/mol ~350 g/mol ~600–800 g/mol
Key Functional Groups tert-butyl ester, dimethylamino, 2-NO₂-SO₂ Nitrile, tert-butyl-SO₂, ethoxy Sulfonamide, phenyl ester, 2-NO₂-SO₂ Perfluoroalkyl, ester
Electron Effects Strong EWG (2-NO₂-SO₂) Moderate EWG (tert-butyl-SO₂) Moderate EWG (sulfonamide) Weak EWG (ester)
Solubility Low water solubility (lipophilic) Moderate in organic solvents Low in water, moderate in DMSO Very low in polar solvents
Reactivity High (α,β-unsaturated ester + EWG) Moderate (nitrile + sulfonyl) Low (sulfonamide stability) Inert (fluorinated chains)

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